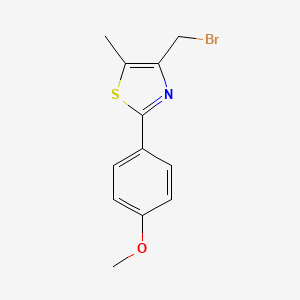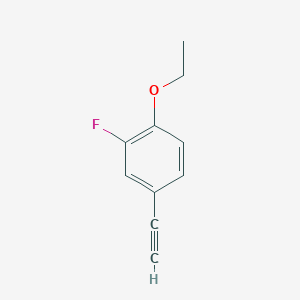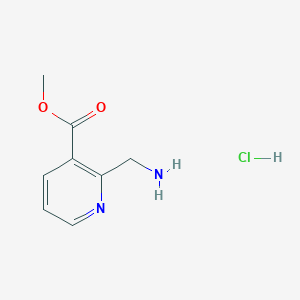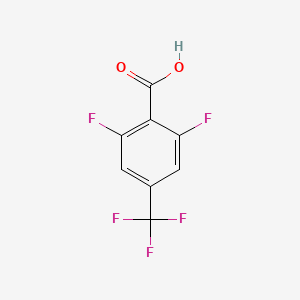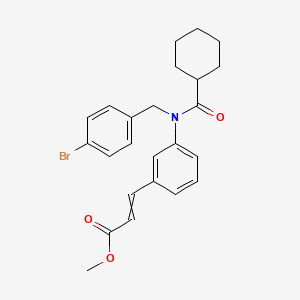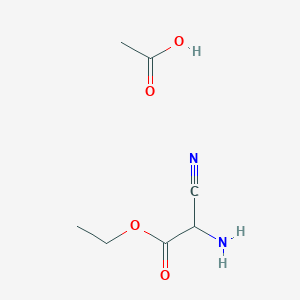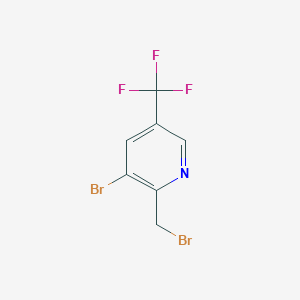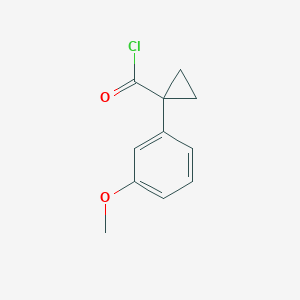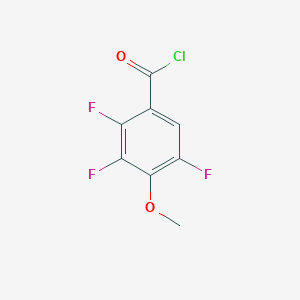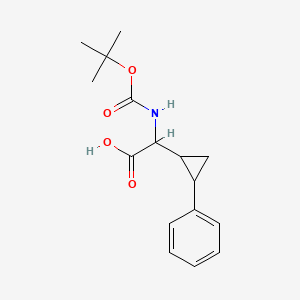
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride
Overview
Description
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is a chemical compound with the CAS Number: 1431329-64-4. It has a molecular weight of 252.62 . It is a liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride. The InChI code is 1S/C10H8ClF3O2/c1-5-3-6(9(11)15)4-7(8(5)16-2)10(12,13)14/h3-4H,1-2H3 .Scientific Research Applications
Solvolysis and Mechanistic Analysis
- The solvolysis of various benzoyl chlorides, including derivatives similar to 4-methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride, has been studied in different solvents. This research aids in understanding the mechanisms involved in the solvolysis process, which is essential for applications in synthetic organic chemistry (Liu & Hou, 2000).
Synthesis of Complex Molecules
- The compound has been utilized in the synthesis of complex molecular structures, such as spiro compounds, which have potential applications in pharmaceuticals and materials science. For instance, its derivatives are used in the synthesis of compounds like spiro[indane-2,2′-pyrrolidine], demonstrating its utility in producing rigid analogues of biochemical compounds (Crooks & Rosenberg, 1979).
Green Chemistry Applications
- In the context of green chemistry, this compound has been involved in Friedel–Crafts acylation reactions using metal triflates in ionic liquids. Such research contributes to the development of more sustainable and environmentally friendly chemical synthesis methods (Ross & Xiao, 2002).
Synthesis of Bioactive Compounds
- Derivatives of 4-methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride are used in the synthesis of bioactive compounds, such as β-amyloid aggregation inhibitors, highlighting its importance in medicinal chemistry and drug development (Choi, Seo, Son, & Kang, 2003).
Polymer Science
- In polymer science, derivatives of this compound are used in the modification of polyesters and other polymers. Such modifications can lead to changes in properties like solubility and thermal stability, which are crucial for various industrial applications (Kricheldorf, Bolender, & Wollheim, 1999).
Analytical Chemistry
- In analytical chemistry, derivatives of this compound have been used as derivatization reagents for hydroxyl and amino compounds, facilitating their analysis through techniques like chromatography. This showcases its utility in enhancing the detection and analysis of various biochemical compounds (Tsuruta & Kohashi, 1987).
Safety And Hazards
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-5-3-6(9(11)15)4-7(8(5)16-2)10(12,13)14/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUARQUDWZUWICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methyl-5-(trifluoromethyl)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



